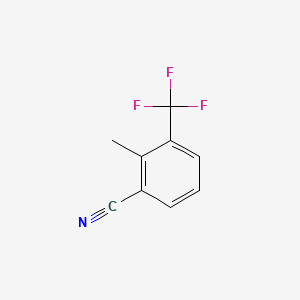

2-甲基-3-(三氟甲基)苯腈

描述

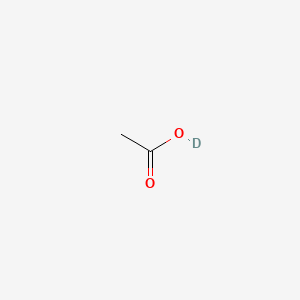

2-Methyl-3-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H6F3N and its molecular weight is 185.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-3-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成中的催化剂

- 芳香族化合物的氟化:甲基三氧铼充当各种芳香族和杂芳族化合物的直接亲电三氟甲基化催化剂,使用高价碘试剂。此方法的产物收率高达 77%,并涉及自由基种类 (Mejía & Togni, 2012).

合成化学应用

- 雄激素受体拮抗剂的合成:4-异硫氰酸根-2-(三氟甲基)苯腈由 4-氨基-2-(三氟甲基)苯腈和二硫化碳合成,作为雄激素受体拮抗剂 MDV3100 合成过程的一部分 (李志宇, 2012).

- 锂离子电池中的电解质添加剂:4-(三氟甲基)-苯腈用作高电压锂离子电池的 LiNi0.5Mn1.5O4 阴极的新型电解质添加剂,增强循环稳定性和容量保持率 (Huang 等人, 2014).

在药物化学中

- 抗癌特性:使用双(苯腈)二氯化钯(ii)合成的钯(ii)配合物显示出抗癌特性,体外研究表明与顺铂相比,在某些人乳腺癌细胞系中具有更高的敏感性 (Zafar 等人, 2019).

先进材料应用

- 改进聚合物太阳能电池:全氟化化合物 4-氨基-2-(三氟甲基)苯腈 (ATMB) 被用作聚合物太阳能电池中的添加剂,由于短路电流和填充因子的增强,提高了功率转换效率 (Jeong 等人, 2011).

光反应和光氧化还原催化

- 光化学反应:对 2,2,2-三氟乙醇与苯腈的光化学加成反应的研究揭示了四种加成产物的形成,并提出了涉及 6-氰基双环[3.1.0]己-3-烯-2-基阳离子的机理 (Foster 等人, 1998).

分子影像

- 用于 PET 成像的放射性配体的合成:开发了基于 3-[5-(吡啶-2-基)-2H-四唑-2-基]苯腈的新型放射性配体,用于代谢型谷氨酸受体亚型 5 的正电子发射断层扫描 (PET) 成像,在大脑区域具有高特异性 (Shimoda 等人, 2016).

安全和危害

“2-Methyl-3-(trifluoromethyl)benzonitrile” is considered hazardous. It is toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or if inhaled . Safety measures include avoiding dust formation, using only under a chemical fume hood, not breathing dust, vapor, mist, gas, not ingesting, and seeking immediate medical assistance if swallowed .

作用机制

Target of Action

Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the trifluoromethyl group (-cf3) can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-(trifluoromethyl)benzonitrile . These factors can include temperature, pH, and the presence of other substances.

生化分析

Biochemical Properties

2-Methyl-3-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in this compound can influence the binding affinity and specificity of enzymes, potentially acting as an inhibitor or activator. For instance, it has been observed that compounds with trifluoromethyl groups can enhance the potency of enzyme inhibitors by stabilizing the enzyme-inhibitor complex through hydrogen bonding interactions . This property makes 2-Methyl-3-(trifluoromethyl)benzonitrile a valuable tool in studying enzyme kinetics and inhibition mechanisms.

Cellular Effects

2-Methyl-3-(trifluoromethyl)benzonitrile has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, 2-Methyl-3-(trifluoromethyl)benzonitrile can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-3-(trifluoromethyl)benzonitrile involves its interactions with biomolecules at the molecular level. The trifluoromethyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the protein-ligand complex . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding site. Additionally, 2-Methyl-3-(trifluoromethyl)benzonitrile can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-(trifluoromethyl)benzonitrile can change over time due to its stability and degradation properties. The compound is generally stable under ambient conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that 2-Methyl-3-(trifluoromethyl)benzonitrile can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-Methyl-3-(trifluoromethyl)benzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage range to achieve the desired effects while minimizing toxicity in animal studies.

Metabolic Pathways

2-Methyl-3-(trifluoromethyl)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, 2-Methyl-3-(trifluoromethyl)benzonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on different tissues and organs.

Subcellular Localization

The subcellular localization of 2-Methyl-3-(trifluoromethyl)benzonitrile can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.

属性

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGUSYYIWFJFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381197 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-02-7 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)

![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)